molecular formula C20H21N2O3PS B009079 Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate CAS No. 104608-36-8

Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate

Cat. No. B009079
M. Wt: 400.4 g/mol
InChI Key: HTAUUADKDLLMRU-UHFFFAOYSA-N
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Description

Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate, also known as BzBP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BzBP is a phosphonate ester derivative of benzothiazole and pyrrolidine, and it has shown promising results in various scientific research applications.

Mechanism Of Action

The mechanism of action of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is not fully understood. However, it is believed that Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate exerts its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may also induce apoptosis, or programmed cell death, in cancer cells. The antibacterial and antifungal properties of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate are believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.

Biochemical And Physiological Effects

Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been shown to have low toxicity in vitro and in vivo. In animal studies, Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate did not cause any significant adverse effects at therapeutic doses. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has also been shown to have good bioavailability and pharmacokinetic properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is its broad-spectrum activity against various cancer cell lines, bacteria, and fungi. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is its low solubility in water, which can make it difficult to administer in vivo. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate also requires further optimization to improve its selectivity and efficacy.

Future Directions

For Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate include further optimization of its synthesis method, investigation of its mechanism of action, and evaluation of its efficacy in animal models. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may also be evaluated for its potential as a drug delivery system or as a scaffold for the development of new drugs. Additionally, the antibacterial and antifungal properties of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate may be further explored for the development of new antimicrobial agents.

Synthesis Methods

Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate can be synthesized through a multistep process that involves the reaction of benzothiazole and pyrrolidine with phosphorus oxychloride and triethylamine. The final product is obtained through the reaction of the intermediate product with ethyl alcohol. The synthesis of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been optimized to achieve high yields and purity.

Scientific Research Applications

Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate has also been investigated for its antibacterial and antifungal properties. Studies have shown that Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate can inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

CAS RN

104608-36-8

Product Name

Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate

Molecular Formula

C20H21N2O3PS

Molecular Weight

400.4 g/mol

IUPAC Name

1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]pyrrolidin-2-one

InChI

InChI=1S/C20H21N2O3PS/c1-2-25-26(24,22-13-5-8-19(22)23)14-15-9-11-16(12-10-15)20-21-17-6-3-4-7-18(17)27-20/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3

InChI Key

HTAUUADKDLLMRU-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCC4=O

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCC4=O

synonyms

ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate

Origin of Product

United States

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